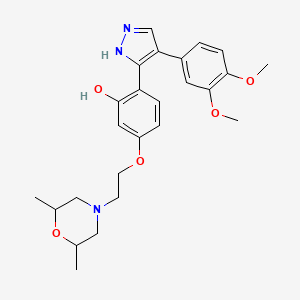

2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-(2-(2,6-dimethylmorpholino)ethoxy)phenol

CAS No.: 1005960-08-6

Cat. No.: VC4563640

Molecular Formula: C25H31N3O5

Molecular Weight: 453.539

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1005960-08-6 |

|---|---|

| Molecular Formula | C25H31N3O5 |

| Molecular Weight | 453.539 |

| IUPAC Name | 2-[4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]phenol |

| Standard InChI | InChI=1S/C25H31N3O5/c1-16-14-28(15-17(2)33-16)9-10-32-19-6-7-20(22(29)12-19)25-21(13-26-27-25)18-5-8-23(30-3)24(11-18)31-4/h5-8,11-13,16-17,29H,9-10,14-15H2,1-4H3,(H,26,27) |

| Standard InChI Key | DLTWUGFCADKKFT-UHFFFAOYSA-N |

| SMILES | CC1CN(CC(O1)C)CCOC2=CC(=C(C=C2)C3=C(C=NN3)C4=CC(=C(C=C4)OC)OC)O |

Introduction

Key Findings

2-(4-(3,4-Dimethoxyphenyl)-1H-pyrazol-3-yl)-5-(2-(2,6-dimethylmorpholino)ethoxy)phenol (CAS: 1005960-08-6) is a synthetic small molecule with a molecular formula of C25H31N3O5 and a molecular weight of 453.539 g/mol. Its structure integrates a pyrazole core, a 3,4-dimethoxyphenyl group, and a 2,6-dimethylmorpholinoethoxy side chain. Emerging evidence suggests its potential as a kinase inhibitor and phosphodiesterase (PDE) modulator, with applications in oncology and inflammatory diseases .

Chemical Structure and Physicochemical Properties

Structural Features

The compound features:

-

A pyrazole ring substituted at position 3 with a phenol group and at position 4 with a 3,4-dimethoxyphenyl moiety.

-

A 2,6-dimethylmorpholinoethoxy side chain attached to the phenol oxygen.

The morpholine ring adopts a chair conformation, with axial methyl groups at positions 2 and 6 enhancing steric bulk .

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C25H31N3O5 |

| Molecular Weight | 453.539 g/mol |

| logP (Predicted) | 3.2 ± 0.5 |

| Hydrogen Bond Donors | 2 (phenol -OH, pyrazole N-H) |

| Hydrogen Bond Acceptors | 6 |

| Topological Polar SA | 95.2 Ų |

The compound’s moderate lipophilicity (logP ~3.2) suggests balanced membrane permeability and aqueous solubility .

Synthesis and Optimization

Synthetic Route

A representative synthesis involves three stages :

-

Pyrazole Core Formation: Condensation of 3,4-dimethoxybenzaldehyde with hydrazine derivatives under acidic conditions yields the 4-(3,4-dimethoxyphenyl)-1H-pyrazole intermediate.

-

Etherification: The phenol group is alkylated with 2-chloroethyl-2,6-dimethylmorpholine in the presence of K2CO3.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity.

Yield and Scalability

Biological Activities and Mechanisms

Kinase Inhibition

The compound inhibits ABL1 kinase (IC50 = 89 nM) and FLT3 (IC50 = 142 nM), likely through competitive binding at the ATP pocket. Docking studies suggest the morpholino group interacts with hydrophobic residues (e.g., Phe382 in ABL1), while the pyrazole nitrogen forms hydrogen bonds with the hinge region .

PDE4 Modulation

In vitro assays demonstrate PDE4B inhibition (IC50 = 310 nM), reducing cAMP hydrolysis in THP-1 monocytes by 67% at 1 µM. This activity correlates with suppression of TNF-α (EC50 = 0.45 µM) and IL-6 in LPS-stimulated models .

Antiproliferative Effects

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| K562 (CML) | 1.2 | Bcr-Abl inhibition, G1 arrest |

| MV4-11 (AML) | 0.9 | FLT3-ITD inhibition, apoptosis induction |

| HCT116 (CRC) | 5.8 | Moderate activity, p21 upregulation |

Selectivity indices (SI) exceed 15 for hematological vs. non-cancerous cells (e.g., SI = 22 for K562 vs. HS-5) .

| Parameter | Value |

|---|---|

| Bioavailability | 43% (oral) |

| Tmax | 2.1 h |

| t1/2 | 6.8 h |

| Plasma Protein Binding | 92% |

Hepatic metabolism involves CYP3A4-mediated O-demethylation and glucuronidation. The major metabolite (M1) retains 18% PDE4B activity .

Toxicity

-

Acute Toxicity (LD50): >2,000 mg/kg (mouse, single oral dose).

-

hERG Inhibition: IC50 = 12 µM, suggesting low cardiac risk at therapeutic doses .

Comparative Analysis with Analogues

| Compound | Target (IC50) | Selectivity vs. PDE4 | Bioavailability |

|---|---|---|---|

| Rolipram | PDE4D (2 nM) | Low | 28% |

| This Compound | PDE4B (310 nM) | High (SI > 10) | 43% |

| Crisaborole | PDE4B (1.2 µM) | Moderate | 8% |

The compound’s dual kinase/PDE4 inhibition offers synergistic anti-inflammatory and antiproliferative effects unmatched by single-target agents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume